2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one
描述
2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one is a cyclohexenone derivative featuring a halogenated aromatic system and an amino-substituted phenyl ring. Its structure includes a central cyclohexenone core with a chlorine atom at position 2, a 4-iodophenylamino group at position 3, and a phenyl substituent at position 3.
属性
IUPAC Name |
2-chloro-3-(4-iodoanilino)-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClINO/c19-18-16(21-15-8-6-14(20)7-9-15)10-13(11-17(18)22)12-4-2-1-3-5-12/h1-9,13,21H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDNKKBSXRJEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1NC2=CC=C(C=C2)I)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
A similar compound, 2-[(2-chloro-4-iodophenyl)amino]-n-{[(2r)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide, targets theDual specificity mitogen-activated protein kinase kinase 1 . This kinase is an essential component of the MAP kinase signal transduction pathway.
Mode of Action
It’s plausible that it might interact with its target kinase in a similar manner to related compounds, potentially influencing the map kinase signal transduction pathway.
Biochemical Pathways
Given its potential target, it may influence theMAP kinase signal transduction pathway , which plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.
生物活性
2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one, with the CAS number 1022111-79-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C18H15ClINO
- Molecular Weight : 389.23 g/mol
- Structure : The compound features a cyclohexene core substituted with a chlorophenyl and an iodophenyl amino group, which may contribute to its reactivity and biological interactions.
Research indicates that 2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one exhibits several mechanisms of action that may underlie its biological effects:
- Autophagy Modulation : The compound has been identified as a potential autophagy regulator, which is crucial for cellular homeostasis and response to stress .
- Anti-cancer Properties : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest .
Therapeutic Applications
The biological activities of this compound suggest potential applications in various therapeutic areas:
- Oncology : Due to its anti-cancer properties, it may serve as a lead compound for developing new cancer therapies.
- Neurology : Its role in modulating autophagy could have implications for neurodegenerative diseases where autophagic dysfunction is prevalent.
In Vitro Studies
In vitro studies have demonstrated the following effects of 2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one:
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| MCF-7 | 10 µM | Induced apoptosis and reduced viability by 50% | |
| HeLa | 20 µM | Inhibited cell migration and invasion |
Clinical Relevance
While clinical data are sparse, the compound's structural similarities to known anti-cancer agents warrant further investigation. Its unique properties could lead to novel therapies targeting specific cancer types or neurodegenerative conditions.
相似化合物的比较
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogues, focusing on substituent effects, physicochemical properties, and inferred biological relevance.
Substituent Variations and Electronic Effects
- Target Compound: The 4-iodophenylamino group introduces a heavy halogen (iodine, atomic radius ≈ 1.33 Å) at the para position. Iodine’s electron-withdrawing nature and polarizability may influence π-π stacking interactions or enhance binding to hydrophobic pockets in biological targets .
- 3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)-2-cyclohexen-1-one (): Replaces iodine with a hydroxyl group and a 5-chloro substituent. The dual chlorine atoms may contribute to steric hindrance or halogen bonding .
- 2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-en-1-one (): Features bulky alkyl groups (methyl and isopropyl) on the phenyl ring. These substituents increase lipophilicity (logP) and steric bulk, which could hinder binding to flat enzymatic pockets but improve interactions with hydrophobic regions .
Physicochemical Properties
*Predicted logP values based on substituent contributions (iodine ≈ +2.0, hydroxyl ≈ -0.7, alkyl ≈ +0.5 per group) . †Molecular formula inferred from structural analogy.
常见问题
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Chloro-3-[(4-iodophenyl)amino]-5-phenylcyclohex-2-en-1-one?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with functionalized cyclohexenone precursors. For example, tert-butoxycarbonyl (Boc)-protected amino acids can be used to introduce the 4-iodophenylamine moiety via coupling reactions (e.g., EDC/HOBt-mediated amidation). Subsequent deprotection and cyclization steps under acidic or basic conditions yield the target compound. Optimization of solvent systems (e.g., DMF or THF) and temperature control (60–80°C) is critical to avoid side reactions like halogen displacement .
Q. How can the molecular structure be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Use - and -NMR to verify substituent positions (e.g., aromatic protons, cyclohexenone carbonyl).
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding patterns. The software’s robustness in handling small-molecule refinement ensures accurate bond-length and angle measurements .
Q. What preliminary assays assess the compound’s bioactivity?
- Methodological Answer : Screen for anticancer activity via in vitro cytotoxicity assays (e.g., MTT or SRB against cancer cell lines). Use structure-activity relationship (SAR) studies by modifying the phenyl or iodophenyl groups to identify key pharmacophores. IC values should be compared against reference drugs (e.g., doxorubicin) .
Advanced Research Questions
Q. How can conformational flexibility of the cyclohexenone ring impact pharmacological activity?
- Methodological Answer : Analyze puckering coordinates using Cremer-Pople parameters to quantify ring distortion. For example, calculate the puckering amplitude () and phase angle () from crystallographic data to correlate non-planar conformations with bioactivity. Molecular dynamics simulations (e.g., AMBER force field) can further predict dominant conformers in solution .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?
- Methodological Answer : Re-examine sample purity via HPLC-MS. If impurities are ruled out, consider dynamic effects like tautomerism or rotameric equilibria. Variable-temperature NMR (VT-NMR) can identify temperature-dependent shifts caused by conformational exchange. Cross-validate with DFT calculations (e.g., Gaussian at B3LYP/6-31G* level) to model electronic environments .
Q. What strategies optimize hydrogen-bonding networks in co-crystals?
- Methodological Answer : Apply graph-set analysis (as per Etter’s rules) to classify hydrogen-bond motifs (e.g., chains). Co-crystallize with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids). Use SHELXD for phase determination in twinned crystals and SHELXE for density modification in low-resolution datasets .
Q. How to address low yields in the iodophenyl amination step?
- Methodological Answer : Optimize reaction conditions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
